Regioselectivity in NBS Bromination: 3-Bromo-1-hexene vs. 1-Bromo-2-hexene
The allylic bromination of 1-hexene with N-bromosuccinimide (NBS) under radical conditions yields a mixture of regioisomers. GC-MS analysis reveals that 1-bromo-2-hexene is the major product (56% yield), while 3-bromo-1-hexene is a minor component (10% yield) [1]. This 5.6-fold difference in regioselectivity demonstrates that 3-bromo-1-hexene is not the thermodynamically favored isomer, necessitating targeted synthetic approaches or chromatographic separation for procurement and use.
| Evidence Dimension | Product yield in NBS bromination of 1-hexene |
|---|---|
| Target Compound Data | 10% yield |
| Comparator Or Baseline | 1-bromo-2-hexene: 56% yield |
| Quantified Difference | 1-bromo-2-hexene yield is 5.6× higher than 3-bromo-1-hexene |
| Conditions | NBS, cyclohexane solvent, radical initiator, GC-MS analysis |
Why This Matters
Procurement and use of 3-bromo-1-hexene require awareness of its low yield in standard allylic bromination, highlighting the need for specialized synthesis or purification protocols.
- [1] OpenRiver. Allylic Rearrangement in NBS Bromination Reactions. Research & Creative Achievement Day, Winona State University, 2024. Available at: https://openriver.winona.edu/rca/2024/schedule/18/ View Source
